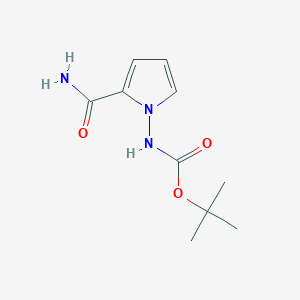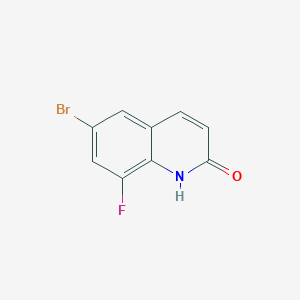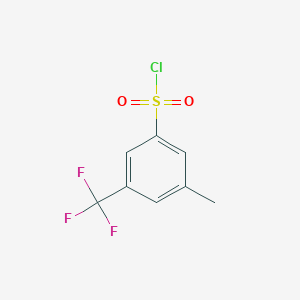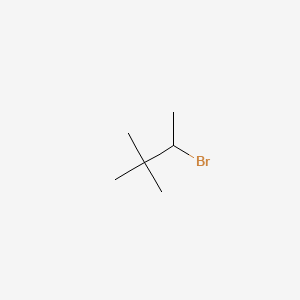![molecular formula C12H7BrFN3 B1528450 4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1220165-54-7](/img/structure/B1528450.png)
4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine
Vue d'ensemble
Description
4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C12H7BrFN3 and its molecular weight is 292.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine and related compounds are significant in the field of organic synthesis, serving as intermediates for creating various biologically active compounds. The synthesis process involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, making these compounds valuable in complex chemical syntheses (Wang et al., 2016).
Crystal Structure Analysis
Studies on similar compounds, such as 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine, have provided insights into their crystal structures. These compounds exhibit unique conformational characteristics and molecular aggregation, which are essential for understanding their chemical behavior and potential applications in material science (Quiroga et al., 2010).
Mécanisme D'action
Target of Action
The primary target of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine is the serine/threonine kinase . This kinase is an essential component of the MAP kinase signal transduction pathway . The MAPK14, one of the four p38 MAPKs, plays a significant role in the cascades of cellular responses to a variety of external stress signals .
Mode of Action
The this compound interacts with its target, the serine/threonine kinase, by binding to the active site of the enzyme . This binding inhibits the kinase activity, leading to a decrease in the phosphorylation of downstream targets . The exact nature of this interaction and the resulting changes in the kinase’s activity are still under investigation.
Biochemical Pathways
The inhibition of the serine/threonine kinase by this compound affects the MAP kinase signal transduction pathway . This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting the kinase, the compound disrupts these processes, leading to various downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context. By inhibiting the serine/threonine kinase, the compound can disrupt a variety of cellular processes, potentially leading to cell cycle arrest, apoptosis, or other outcomes .
Analyse Biochimique
Biochemical Properties
4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme p38α mitogen-activated protein kinase, where this compound acts as an inhibitor . This interaction is crucial in modulating inflammatory responses and cellular stress pathways. Additionally, the compound has been shown to bind to other proteins involved in signal transduction, thereby affecting various cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of p38α mitogen-activated protein kinase by this compound leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β . This effect is particularly relevant in the context of inflammatory diseases and conditions characterized by excessive cellular stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of p38α mitogen-activated protein kinase, inhibiting its activity by preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to altered gene expression and cellular responses. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of p38α mitogen-activated protein kinase, leading to prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α mitogen-activated protein kinase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and function. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . The interaction with these enzymes can affect metabolic flux and metabolite levels, potentially influencing the compound’s efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, ensuring that it exerts its effects at the appropriate sites within the cell.
Propriétés
IUPAC Name |
4-bromo-1-(4-fluorophenyl)pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFN3/c13-11-6-15-7-12-10(11)5-16-17(12)9-3-1-8(14)2-4-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBUKBRLBUVETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=CN=CC(=C3C=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731433 | |
| Record name | 4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220165-54-7 | |
| Record name | 4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
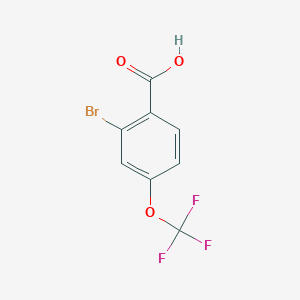
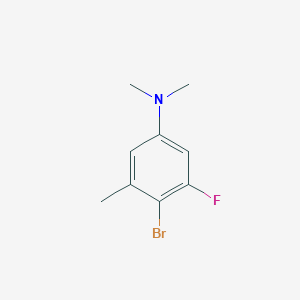
![5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528372.png)

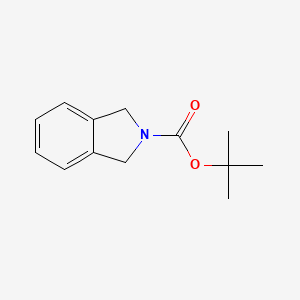
![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1528377.png)
![[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1528378.png)
![3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B1528379.png)
